2-(2-chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Target Selectivity Scaffold Hopping PDE Inhibition

2-(2-Chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a synthetic small molecule (C16H12ClN3O2, MW 313.74) constructed via condensation of 2-(2-chlorophenyl)acetohydrazide with an isatin (indole-2,3-dione) derivative. It features a characteristic hydrazone linkage bridging a 2-chlorophenylacetyl moiety and a 2-oxoindolin-3-ylidene core.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74 g/mol
CAS No. 1159976-54-1
Cat. No. B6359108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
CAS1159976-54-1
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O)Cl
InChIInChI=1S/C16H12ClN3O2/c17-12-7-3-1-5-10(12)9-14(21)19-20-15-11-6-2-4-8-13(11)18-16(15)22/h1-8,18,22H,9H2
InChIKeyPYLVRPQDXLGEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide (CAS 1159976-54-1): A Distinct Isatin-Hydrazone Scaffold for Targeted Research


2-(2-Chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a synthetic small molecule (C16H12ClN3O2, MW 313.74) constructed via condensation of 2-(2-chlorophenyl)acetohydrazide with an isatin (indole-2,3-dione) derivative [1]. It features a characteristic hydrazone linkage bridging a 2-chlorophenylacetyl moiety and a 2-oxoindolin-3-ylidene core. This compound represents a specific isomer within a broader family of bioactive indole-hydrazides, distinguished by its ortho-chloro substitution and (3E)-stereochemistry, which are critical determinants of its physicochemical and potential biological recognition properties .

Why Generic Substitution Fails for 2-(2-Chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide in Research Procurement


The procurement of 2-(2-chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide cannot rely on generic or in-class substitution due to the profound impact of its specific structural features on biological activity. Compounds within the C16H12ClN3O2 isomer space, such as the PDE5 inhibitor MBCQ, demonstrate entirely distinct target profiles driven by their different core scaffolds . Even within the oxindole-hydrazide class, variations as minor as the position of a chlorine substituent or the stereochemistry of the ylidene bond can redirect activity from GSK-3β kinase inhibition to caspase activation pathways [1]. The quantitative evidence below demonstrates that this compound's specific scaffold, substitution pattern, and isomerism confer unique differentiation that cannot be assumed by simply procuring any structurally related analog.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide (CAS 1159976-54-1)


Scaffold-Based Target Divergence: Isatin-Hydrazone vs. Aminoquinazoline PDE5 Inhibitors

The target compound's isatin-hydrazone scaffold fundamentally differentiates it from the structural isomer MBCQ (CAS 150450-53-6), a potent PDE5 inhibitor. Despite sharing the identical molecular formula (C16H12ClN3O2) and molecular weight (313.74), MBCQ's 4-aminoquinazoline core drives potent PDE5 inhibition (IC50 = 19 nM) with high selectivity over PDE1-4 (all IC50 > 100 µM) . In contrast, the target compound's isatin-derived hydrazone scaffold is associated with procaspase-3 activation and GSK-3β kinase inhibition pathways in structurally analogous oxindole-hydrazides [1]. This scaffold-level differentiation ensures distinct biological target engagement, making it suitable for kinase or caspase research rather than PDE5-focused studies.

Target Selectivity Scaffold Hopping PDE Inhibition

Substituent-Driven Activity Shift: 2-Chlorophenyl vs. 4-Substituted or Unsubstituted Oxindole-Hydrazides

The ortho-chloro substitution on the phenyl ring of the target compound represents a critical point of differentiation from its in-class analogs. In a class-level analysis, the most potent 2-oxoindoline-based acetohydrazide anticancer agents, such as compound 4o, exhibit 3- to 5-fold greater cytotoxicity than PAC-1 across SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines [1]. Compound 4o features distinct N'-arylidene-2-(2-oxoindolin-1-yl) substituents that differ from the target compound's 2-chlorophenylacetyl-hydrazone structure. The 2-chlorophenyl group introduces unique steric and electronic effects that are predicted to redirect biological activity away from the procaspase-3 activation profile of compound 4o and toward alternative kinase targets such as GSK-3β, where hydrazide-2-oxindole analogs 6Eb and 6Ec have demonstrated IC50 values of 11.02 µM and 59.81 µM, respectively [2].

Structure-Activity Relationship Anti-cancer Activity Cytotoxicity

Physicochemical Differentiation: Enhanced Lipophilicity vs. Class-Leading Antitumor Agents

The target compound possesses a computed XLogP3 value of 4.2, indicating significantly higher lipophilicity compared to many 2-oxoindoline-based acetohydrazides that contain additional polar heteroatoms [1]. For example, the highly potent anticancer compound 4o features extended N'-arylidene-2-(2-oxoindolin-1-yl) frameworks with additional hydrogen bond donor/acceptor motifs. The target compound's lower hydrogen bond donor count (2) and acceptor count (3) relative to these analogs result in a unique solubility and permeability profile [1]. This enhanced lipophilicity, driven by the 2-chlorophenylacetyl group, predicts improved blood-brain barrier penetration and membrane permeability compared to more polar analogs, positioning this compound as a distinct chemical probe for intracellular or CNS targets where higher logP is advantageous.

Physicochemical Properties Drug-likeness Lipophilicity

Stereochemical Identity: (3E)-Configuration as a Determinant of Biological Recognition

The target compound's specified (3E)-stereochemistry at the indol-3-ylidene hydrazone bond provides a unique three-dimensional presentation of the pharmacophore compared to its (3Z)-isomer or compounds lacking defined stereochemistry at this position. Within the oxindole-hydrazide class, the Z-configuration has been explicitly associated with 5-substituted-2-oxoindolin-1-yl-N'-(2-oxoindolin-3-ylidene)acetohydrazides that demonstrate notable cytotoxicity [1]. Replacement of the Z- with an E-configuration alters the spatial orientation of the 2-chlorophenylacetyl group relative to the oxindole core, which can dramatically impact binding to protein targets. This is exemplified by the work on c-MET kinase inhibitors, where the oxindole hydrazide binding mode and resulting kinase selectivity profile were directly dependent on the scaffold's three-dimensional geometry [2].

Stereochemistry Molecular Recognition Target Binding

Isomeric Identity: Differentiation from C16H12ClN3O2 Constitutional Isomers

The molecular formula C16H12ClN3O2 encompasses multiple constitutional isomers with distinct chemical and biological identities. MBCQ (N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-chloroquinazolin-4-amine) is a well-characterized PDE5 inhibitor (IC50 = 19 nM) , while the target compound is an isatin-3-acylhydrazone derivative. This isomerism is critical: MBCQ's quinazoline core targets phosphodiesterase enzymes, whereas isatin-hydrazone isomers are consistently associated with anticancer, antimicrobial, and kinase-modulating activities [1]. Furthermore, other C16H12ClN3O2 isomers, such as 2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde or N-(4-chlorophenyl)-2-(quinoxalin-6-yloxy)acetamide, possess entirely different heterocyclic cores and therefore unrelated biological profiles [2].

Constitutional Isomers Chemical Identity Biological Specificity

Defined Application Scenarios for 2-(2-Chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide


Target Identification and Selectivity Profiling Studies Against MBCQ's PDE5 Target Space

Due to its shared molecular formula with MBCQ but distinct isatin-hydrazone scaffold, this compound serves as a critical negative control or selectivity probe in PDE5 inhibitor screening cascades. While MBCQ exhibits potent PDE5 inhibition (IC50 = 19 nM) and selectivity over PDE1-4 (all IC50 > 100 µM) , the target compound is predicted to be inactive against PDE5 due to its fundamentally different core structure. Researchers can employ this compound to validate assay specificity and confirm that observed biological effects are scaffold-dependent rather than a general property of C16H12ClN3O2 isomers [1].

Anticancer Drug Discovery & Caspase-3/GSK-3β Pathway Exploration

The compound's oxindole-hydrazide scaffold positions it within a class of agents demonstrating significant anticancer activity. Class-level evidence shows that 2-oxoindoline-based acetohydrazides exhibit cytotoxicity 3- to 5-fold greater than PAC-1 in SW620, PC-3, and NCI-H23 cancer cell lines [2], while hydrazide-2-oxindole analogs inhibit GSK-3β kinase with IC50 values of 11.02 µM and 59.81 µM [3]. The target compound's unique 2-chlorophenylacetyl substituent and (3E)-stereochemistry provide a distinct entry point for exploring the SAR around procaspase-3 activation and kinase inhibition, serving as a starting point for medicinal chemistry optimization in oncology programs.

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Oxindole Hydrazides

The ortho-chloro substitution on the phenyl ring represents a key structural variable relative to in-class analogs. By comparing this compound with 4-chlorophenyl, 2,4-dichlorophenyl, or unsubstituted phenyl derivatives, researchers can systematically probe the effect of halogen position on biological activity [3]. This compound is essential for completing SAR matrices that quantify the impact of ortho-substitution on potency, selectivity, and physicochemical properties. Its computed XLogP3 of 4.2 further enables correlation of lipophilicity with cellular permeability and in vivo distribution across a congeneric series [4].

Pharmacokinetic Property Differentiation via High Lipophilicity

With a computed XLogP3 of 4.2, this compound resides at the upper boundary of drug-like lipophilicity, distinguishing it from more polar oxindole-hydrazide analogs [4]. This property makes it a valuable tool for studying how elevated logP translates to in vitro and in vivo ADME outcomes—including membrane permeability, CNS penetration, plasma protein binding, and metabolic clearance—within a structurally controlled chemical series. Researchers can use this compound as a lipophilic probe to benchmark the pharmacokinetic consequences of the 2-chlorophenylacetyl motif relative to more polar substituents commonly found in anticancer oxindole-hydrazides [2].

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